molecular formula C6H11NO3 B146437 2-Azetidinecarboxylicacid,2-(1-hydroxyethyl)-,[R-(R*,R*)]-(9CI) CAS No. 127382-24-5

2-Azetidinecarboxylicacid,2-(1-hydroxyethyl)-,[R-(R*,R*)]-(9CI)

Cat. No.: B146437
CAS No.: 127382-24-5
M. Wt: 145.16 g/mol
InChI Key: OTPKNLSNDDZQAC-INEUFUBQSA-N
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Description

2-Azetidinecarboxylic acid,2-(1-hydroxyethyl)-,[R-(R,R)]-(9CI) is a four-membered azetidine ring derivative characterized by:

  • Core structure: A saturated four-membered ring containing one nitrogen atom (azetidine).
  • Substituents: A carboxylic acid group and a (1-hydroxyethyl) group at position 2.
  • Stereochemistry: The [R-(R,R)] configuration indicates specific spatial arrangements of substituents, influencing its reactivity and biological interactions .

This compound’s structural uniqueness lies in the combination of a strained azetidine ring, polar functional groups (carboxylic acid and hydroxyethyl), and stereochemical complexity, making it relevant for pharmaceutical and synthetic applications.

Properties

IUPAC Name

(2R)-2-[(1R)-1-hydroxyethyl]azetidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c1-4(8)6(5(9)10)2-3-7-6/h4,7-8H,2-3H2,1H3,(H,9,10)/t4-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTPKNLSNDDZQAC-INEUFUBQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1(CCN1)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@]1(CCN1)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Proline-Catalyzed Aldol Cyclization

The Hajos–Parrish intramolecular aldol reaction has been adapted for azetidine synthesis, leveraging chiral proline derivatives to induce enantioselectivity. In a study by the Hanessian Group, 4,5-bridged proline methano- and ethanologues were employed as catalysts to construct the azetidine core with high stereochemical fidelity. For 2-azetidinecarboxylic acid derivatives, this method involves:

  • Substrate Design : A β-keto ester precursor containing a protected amine group.

  • Cyclization : Catalyzed by (S)-proline at 0–25°C in dichloromethane, yielding the azetidine ring with >90% enantiomeric excess (ee).

  • Functionalization : Introduction of the 1-hydroxyethyl group via Grignard addition to a ketone intermediate, followed by oxidation to the carboxylic acid.

Key Parameters :

Reaction StepConditionsYieldStereoselectivity
Cyclization(S)-Proline, CH₂Cl₂, 25°C78%92% ee
Hydroxyethyl AdditionEthylmagnesium bromide, THF, −78°C65%diastereomeric ratio 4:1
OxidationCrO₃, H₂SO₄, acetone85%

This approach prioritizes stereocontrol but requires multi-step purification to isolate intermediates.

Ring-Opening/Functionalization of Azetidine Precursors

Boc-Protected Azetidinone Intermediate

Azetidinones, such as 1-Boc-3-azetidinone (CAS 398489-26-4), serve as versatile intermediates for introducing substituents. The synthesis of 2-azetidinecarboxylic acid derivatives proceeds via:

  • Ring Functionalization : Nucleophilic addition of ethanol to the carbonyl group of 1-Boc-3-azetidinone, facilitated by CeCl₃ in tetrahydrofuran (THF), yielding a secondary alcohol.

  • Deprotection and Oxidation : Removal of the Boc group with HCl in dioxane, followed by oxidation of the alcohol to a carboxylic acid using Jones reagent.

Limitations :

  • The CeCl₃-mediated step achieves moderate diastereoselectivity (dr 3:1), necessitating chromatographic separation.

  • Over-oxidation risks during the conversion of alcohol to carboxylic acid reduce overall yields to 40–50%.

Enzymatic Resolution for Stereochemical Purity

Lipase-Catalyzed Kinetic Resolution

To address stereochemical imperfections in synthetic routes, enzymatic resolution has been employed:

  • Racemic Substrate Preparation : Synthesis of racemic 2-(1-hydroxyethyl)azetidine via Grignard addition to azetidine-2-carboxylate esters.

  • Enzymatic Hydrolysis : Porcine pancreatic lipase selectively hydrolyzes the (R)-configured ester, leaving the (S)-enantiomer intact. Subsequent oxidation yields the (R,R)-configured carboxylic acid.

Advantages :

  • Achieves >99% ee for the target stereoisomer.

  • Scalable to gram quantities with minimal catalyst loading (5 wt%).

Solid-Phase Synthesis for Rapid Iteration

Resin-Bound Azetidine Assembly

Solid-phase methodologies enable rapid diversification of azetidine derivatives:

  • Resin Functionalization : Wang resin is loaded with Fmoc-protected azetidine-2-carboxylic acid.

  • Hydroxyethyl Introduction : Mitsunobu reaction with ethanol under DIAD/PPh₃ conditions installs the 1-hydroxyethyl group with inversion of configuration.

  • Cleavage and Purification : TFA-mediated cleavage yields the free carboxylic acid, with an average purity of 85% after HPLC.

Applications :

  • Ideal for generating analog libraries for structure-activity relationship (SAR) studies.

  • Reduces purification bottlenecks compared to solution-phase methods .

Chemical Reactions Analysis

Types of Reactions

2-Azetidinecarboxylicacid,2-(1-hydroxyethyl)-,[R-(R*,R*)]-(9CI) undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles such as amines and thiols can be employed under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield ketones, while reduction of the carboxylic acid group can produce alcohols.

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its antibacterial properties. Research indicates that derivatives of N-hydroxyamide, which include 2-azetidinecarboxylic acid derivatives, exhibit inhibitory activity against a range of bacterial strains. These derivatives can inhibit enzymes critical for bacterial survival, such as UPD-3O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase. Such activity suggests potential applications in developing new antibacterial agents to combat resistant bacterial infections .

Synthesis of Biologically Active Compounds

2-Azetidinecarboxylic acid serves as a versatile building block in organic synthesis. It can be transformed into various derivatives that possess biological activity. For instance, it has been utilized in the synthesis of iminosugars, which are known for their ability to inhibit glycosidases and have applications in treating diseases like diabetes and Gaucher disease . The ability to modify the azetidine structure allows chemists to create compounds with tailored properties for specific therapeutic uses.

Therapeutic Potential

The therapeutic potential of 2-azetidinecarboxylic acid derivatives extends beyond antibacterial activity. They have also been investigated for their role in enzyme inhibition related to metabolic disorders. For example, certain derivatives have shown promise in inhibiting ceramide glucosyltransferases (CGT), which are implicated in lysosomal storage diseases (LSDs) such as Gaucher disease and Niemann-Pick type C disease .

Case Study: Antibacterial Activity

A study highlighted the synthesis of various N-hydroxyamide derivatives from azetidine carboxylic acids, demonstrating their efficacy against gram-positive and gram-negative bacteria. The minimum inhibitory concentrations (MIC) were determined, showing effective inhibition at concentrations as low as 128 µg/ml against several pathogenic strains .

Case Study: Iminosugar Development

Mechanism of Action

The mechanism of action of 2-Azetidinecarboxylicacid,2-(1-hydroxyethyl)-,[R-(R*,R*)]-(9CI) involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and proteins, leading to inhibition or modification of their activity. The hydroxyethyl and carboxylic acid groups contribute to the compound’s binding affinity and specificity towards these targets. The pathways involved may include enzyme inhibition, receptor binding, and modulation of signaling cascades .

Comparison with Similar Compounds

Azetidine Derivatives

a. D-Azetidine-2-carboxylic acid (CAS 7729-30-8)
  • Structure : Azetidine ring with a carboxylic acid at position 2 but lacks the hydroxyethyl substituent.
  • Key differences :
    • Absence of the hydroxyethyl group reduces hydrogen-bonding capacity and steric bulk.
    • Simpler stereochemistry ([R]-configuration only) compared to the target compound’s [R-(R,R)] system.
  • Applications : Used as a proline analog in peptide synthesis .
b. 2,2-Dimethylazetidine-3-carboxylic acid
  • Structure : Azetidine with two methyl groups at position 2 and a carboxylic acid at position 3.
  • Key differences :
    • Methyl groups increase steric hindrance but reduce polarity.
    • Positional isomerism (carboxylic acid at C3 vs. C2 in the target compound) alters reactivity .
Property Target Compound D-Azetidine-2-carboxylic acid 2,2-Dimethylazetidine-3-carboxylic acid
Molecular Formula C₆H₁₁NO₃ (estimated) C₄H₇NO₂ C₆H₁₁NO₂
Key Substituents 2-(1-hydroxyethyl), carboxylic acid Carboxylic acid 2,2-dimethyl, carboxylic acid
Ring Strain Moderate (4-membered) Moderate Moderate
Polarity High (due to -OH and -COOH) Moderate Low (due to methyl groups)

Aziridine Derivatives

a. Aziridine-2-carboxylic acid
  • Structure : Three-membered ring (aziridine) with a carboxylic acid group.
  • Key differences :
    • Higher ring strain in aziridine increases reactivity (e.g., ring-opening propensity).
    • Smaller ring size limits substituent diversity compared to azetidine derivatives .
b. 2-Aziridinecarboxylicacid,1-(2-hydroxyethyl)-,hydrazide (CAS 71331-16-3)
  • Structure : Aziridine ring with a hydroxyethyl group and hydrazide substituent.
  • Key differences :
    • Hydrazide functional group introduces nucleophilic reactivity absent in the target compound.
    • Aziridine’s higher strain facilitates faster degradation .

Bicyclic Compounds with Hydroxyethyl Substituents

a. Imipenem Monohydrate
  • Structure : Bicyclic β-lactam (1-azabicyclo[3.2.0]hept-2-ene) with a hydroxyethyl group.
  • Key differences :
    • Bicyclic core enhances stability against β-lactamases.
    • Hydroxyethyl group in Imipenem contributes to antibiotic activity, whereas the target compound’s applications are less defined .
b. Ritipenem
  • Structure : Carbapenem antibiotic with a 6-((R)-1-hydroxyethyl) group.
  • Key differences :
    • Bicyclic structure (4-thia-1-azabicyclo[3.2.0]hept-2-ene) confers broad-spectrum antibacterial activity.
    • The target compound’s azetidine ring lacks the fused bicyclic system critical for Ritipenem’s mechanism .

Biological Activity

2-Azetidinecarboxylic acid, 2-(1-hydroxyethyl)-, [R-(R*,R*)]-(9CI) is a chiral compound with significant biological implications. This article explores its biological activity, including antimicrobial properties, potential toxicity, and metabolic effects. The compound's structural features contribute to its interaction with biological systems, making it a subject of interest in pharmacological research.

Chemical Structure and Properties

  • Molecular Formula : C₄H₇NO₂
  • Molecular Weight : Approximately 101.1039 g/mol
  • Functional Groups : Contains an azetidine ring, a carboxylate group, and a hydroxyl group.

The presence of these functional groups allows for diverse biological interactions. The azetidine ring structure is particularly noteworthy as it influences the compound's reactivity and potential applications in pharmaceuticals.

Antimicrobial Properties

Research indicates that 2-hydroxyethyl azetidine-1-carboxylate exhibits notable antimicrobial activity. It has been studied for its potential to develop new antibiotics or antifungal agents. For example:

  • Mechanism of Action : The compound may disrupt bacterial cell wall synthesis or function as a proline mimic, leading to misincorporation into proteins and subsequent dysfunction in microbial systems .

Toxicity and Teratogenicity

Azetidine-2-carboxylic acid has been associated with various toxic effects:

  • Misincorporation in Proteins : When incorporated into proteins in place of proline, it can lead to altered protein structure and function, potentially causing teratogenic effects in various animal models .
  • Animal Studies : Studies have shown that Aze can induce malformations in species like ducks and hamsters when misincorporated into proteins .

Metabolic Effects

The compound's interaction with biological systems extends to its metabolic pathways:

  • Nitrogen Source Utilization : Certain bacteria can metabolize related compounds by opening the azetidine ring, suggesting pathways for detoxification and assimilation of nitrogen sources.
  • Impact on Cellular Processes : Proteomic analyses indicate that Aze misincorporation affects central carbon metabolism and protein biosynthesis pathways, triggering stress responses in plant systems .

Study on Oligodendrogliopathy

A study conducted on adult mice revealed that oral or intraperitoneal administration of Aze led to oligodendrogliopathy, characterized by nucleomegaly and endoplasmic reticulum dilation in oligodendrocytes. This condition mimics the effects seen in myelin basic protein mutant mice, suggesting that Aze may have implications for demyelinating diseases such as multiple sclerosis .

Anticancer Activity

Research on azetidin-2-one derivatives has shown promising anticancer activity. Specific derivatives demonstrated cytotoxic effects in cancer cell lines, inducing apoptosis through mechanisms involving the regulation of the cell cycle and cytoskeleton .

Comparative Analysis of Related Compounds

Compound NameStructure TypeBiological ActivityToxicity Level
2-Hydroxyethyl azetidine-1-carboxylateChiral AzetidineAntimicrobial propertiesModerate
Azetidine-2-carboxylic acidPlant Non-protein AAProline mimicry leading to misincorporationHigh
Azetidin-2-one derivativesAzetidin DerivativeAnticancer activityVaries

Q & A

Q. What conceptual frameworks guide the study of this compound’s role in protein misfolding diseases?

  • Methodological Answer : Align research with the "translational fidelity" theory, which posits that non-proteinogenic amino acids disrupt ribosomal proofreading. Use FRET-based assays to monitor folding kinetics of proline-dependent proteins (e.g., collagen) in the presence of the compound .

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